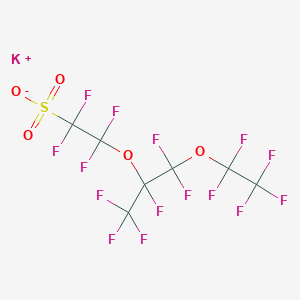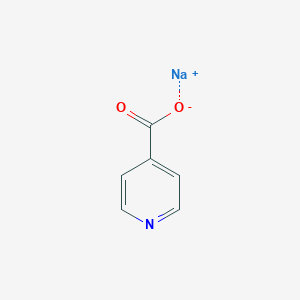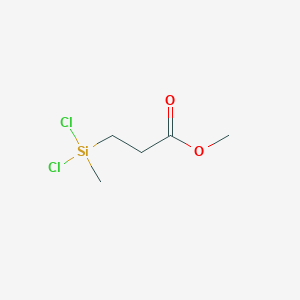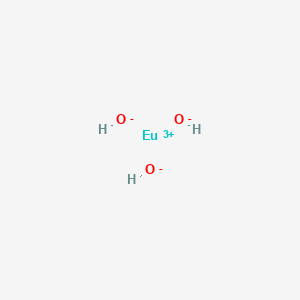
全氟(4-甲基-3,6-二氧杂辛烷)磺酸钾
描述
Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is a fluorinated organic compound with the molecular formula C₇F₁₅KO₅S. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its surfactant properties and ability to reduce surface tension.
科学研究应用
Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in biological assays and experiments where its surfactant properties help in the stabilization of proteins and other biomolecules.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable micelles and encapsulate hydrophobic drugs.
Industry: It is widely used in the production of fluorinated coatings, lubricants, and fire-fighting foams due to its thermal stability and resistance to chemical degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate typically involves the reaction of perfluorinated alkyl ethers with sulfonating agents. One common method includes the reaction of perfluoro(4-methyl-3,6-dioxaoctane) with sulfur trioxide (SO₃) in the presence of a suitable solvent. The resulting sulfonic acid is then neutralized with potassium hydroxide (KOH) to form the potassium salt.
Industrial Production Methods
Industrial production of potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and controlled reaction conditions is crucial to obtain a product with high purity and consistency.
化学反应分析
Types of Reactions
Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It is resistant to oxidation and reduction reactions because of the strong carbon-fluorine bonds.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as amines or alcohols. The reaction conditions often include mild temperatures and the presence of a catalyst to facilitate the substitution process.
Hydrolysis: Under acidic or basic conditions, the sulfonate group can be hydrolyzed to form the corresponding sulfonic acid.
Major Products
The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.
作用机制
The mechanism of action of potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The molecular targets include hydrophobic surfaces and interfaces, where the compound forms a monolayer, reducing interfacial tension and preventing coalescence.
相似化合物的比较
Similar Compounds
Potassium perfluorooctanesulfonate (PFOS): Similar in structure but with a longer perfluorinated chain.
Potassium perfluorobutanesulfonate (PFBS): Has a shorter perfluorinated chain compared to potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate.
Potassium perfluorohexanesulfonate (PFHxS): Another similar compound with a different chain length.
Uniqueness
Potassium perfluoro(4-methyl-3,6-dioxaoctane)sulfonate is unique due to its specific chain length and the presence of ether linkages, which impart distinct chemical and physical properties. These properties include enhanced thermal stability and resistance to hydrolysis compared to other perfluorinated sulfonates.
属性
IUPAC Name |
potassium;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF15O5S.K/c8-1(2(9,10)11,4(15,16)27-5(17,18)3(12,13)14)26-6(19,20)7(21,22)28(23,24)25;/h(H,23,24,25);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIICCSXABGIGJL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)[O-])(F)F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7F15KO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60896643 | |
| Record name | Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70755-50-9 | |
| Record name | Potassium 1,1,2,2-tetrafluoro-2-{[1,1,1,2,3,3-hexafluoro-3-(pentafluoroethoxy)propan-2-yl]oxy}ethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60896643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium perfluoro-4-methyl-3,6-dioxaoctane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(4-Allyl-5-phenyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B104952.png)







